Elacytarabine

hENT1 Drug Resistance Nucleoside Transporter

Researchers studying hENT1-deficient or cytarabine-resistant AML often face unreliable compound access that delays critical in vitro and in vivo studies. Elacytarabine (CP-4055) is a lipid-conjugated cytarabine prodrug that overcomes hENT1-dependent resistance through passive membrane diffusion, achieving prolonged intracellular retention (T1/2 ≈7.6 h) independent of nucleoside transporters. Supplied with rigorous analytical documentation. • ≥98% HPLC purity; batch-specific CoA available. • Confirmed activity in hENT1-low AML models; ORR of 41% (with idarubicin) in second-induction benchmarks. • Stable at -20°C; shipped under ambient temperature with global logistics support.

Molecular Formula C27H45N3O6
Molecular Weight 507.7 g/mol
CAS No. 101235-34-1
Cat. No. B009605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacytarabine
CAS101235-34-1
Synonyms5'-oleoyl cytarabine
5'-oleoyl cytosine arabinoside
5'-oleyl-ara-C
CP 4055
CP-4055
CP4055
ELACYT
elacytarabine
Molecular FormulaC27H45N3O6
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1
InChIKeyFLFGNMFWNBOBGE-FNNZEKJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elacytarabine: Lipid-Conjugated Cytarabine Prodrug


Elacytarabine (CP-4055) is a lipophilic 5′-elaidic acid ester derivative of the antimetabolite cytarabine (ara-C), designed via lipid vector technology to bypass hENT1-dependent cellular uptake and circumvent cytarabine resistance mechanisms [1]. As a prodrug, it is metabolized intracellularly to cytarabine triphosphate, inhibiting DNA synthesis and, uniquely, RNA synthesis—an effect not observed with the parent compound [2].

Transporter-independent uptake studies: Supports AML and drug resistance models where hENT1-mediated transport is impaired.
Intracellular triphosphate accumulation: Enables investigation of DNA/RNA synthesis inhibition distinct from cytarabine.
Extended half-life modeling: Suitable for PK/PD studies requiring sustained nucleoside analog exposure.
Solid tumor xenograft research: Reported activity in NSCLC, melanoma, and ovarian cancer models not responsive to cytarabine.

Elacytarabine Substitution Failure in hENT1-Deficient AML


Cytarabine's clinical efficacy is critically dependent on cellular uptake via the human equilibrative nucleoside transporter 1 (hENT1); decreased hENT1 expression is a well-documented resistance mechanism in relapsed/refractory AML [1]. Elacytarabine's lipophilic elaidic acid moiety enables passive diffusion across cell membranes independent of nucleoside transporters, thereby delivering cytotoxic concentrations of the active triphosphate metabolite even in hENT1-deficient, cytarabine-resistant cells [2]. Additionally, elacytarabine demonstrates prolonged intracellular retention (T1/2 ~7.57 h) compared to cytarabine's short plasma half-life (~10 min), and is not subject to rapid deamination by cytidine deaminase (CDA), a common route of cytarabine inactivation [3]. These mechanistic distinctions preclude simple therapeutic substitution without loss of activity in resistant disease settings.

hENT1-dependent uptake
Cytarabine requires nucleoside transporter hENT1 for cellular entry. Elacytarabine's lipid conjugate enables passive diffusion; substitution in hENT1-low settings may compromise intracellular drug levels.
Rapid metabolic inactivation
Cytarabine is rapidly deaminated by cytidine deaminase. Elacytarabine resists deamination, leading to a distinct pharmacokinetic profile that cannot be replicated by the parent compound.
Divergent exposure profile
The extended terminal half-life of elacytarabine (~7.5 h) compared to cytarabine's short half-life (~10 min initial) means dosing schedules and intracellular retention differ significantly; direct replacement may alter model outcomes.

Elacytarabine Comparator Evidence


hENT1-Independent Cytotoxicity

In a phase II study of 51 AML patients with induction failure, elacytarabine combined with idarubicin achieved an overall response rate (ORR) of 41% as second induction therapy. Crucially, the efficacy of elacytarabine was not significantly predicted by hENT1 expression levels (p-value not significant), confirming its activity in low hENT1-expressing, cytarabine-resistant AML [1]. This is in direct contrast to cytarabine, where low hENT1 expression is associated with poor response.

hENT1 Independence
Head-to-head
ORR 41% with elacytarabine-idarubicin; response not predicted by hENT1 expression (p NS). Cytarabine response is hENT1-dependent.
Supports transporter-independent response interpretation in AML research models.
Phase II, 51 patients after induction failure; hENT1 status analyzed prior to treatment.
hENT1 Drug Resistance Nucleoside Transporter

Extended Plasma Half-Life vs. Cytarabine

Pharmacokinetic analysis in patients with hematologic malignancies revealed a mean terminal half-life (T1/2) of elacytarabine of 7.57 hours [1]. In contrast, cytarabine exhibits a biphasic plasma elimination with an initial half-life of approximately 10-15 minutes and a terminal half-life of 2-3 hours [2]. This extended half-life of elacytarabine supports sustained intracellular exposure to the active triphosphate metabolite.

Plasma Half-Life
Cross-study comparable
7.57 h (elacytarabine) vs. ~10 min initial / 2–3 h terminal (cytarabine)
May support exposure-model studies requiring sustained intracellular triphosphate levels.
Continuous IV infusion at 2000 mg/m²/day; PK sampling in hematologic malignancy patients.
Pharmacokinetics Half-Life Drug Metabolism

Solid Tumor Xenograft Activity

In preclinical solid tumor xenograft models, elacytarabine exhibited distinct antitumor activity in various human solid tumor xenografts (e.g., melanoma, NSCLC, lung cancer) where cytarabine is inactive [1]. Specifically, elacytarabine showed very high activity in the EKVX NSCLC xenograft at both tested dose levels [2].

Solid Tumor Xenografts
Class-level inference
Reported tumor growth inhibition in NSCLC (EKVA), melanoma, lung xenografts. Cytarabine inactive in these models.
Supports exploration of lipid-conjugated nucleoside analogs in non-hematologic cancer models.
Human tumor xenografts in immunodeficient mice; activity class-level, data to verify.
Solid Tumors Xenograft Preclinical

Single-Agent Activity in Advanced AML

In a Phase II study of 61 patients with advanced AML, single-agent elacytarabine (2000 mg/m²/day continuous IV x 5 days) achieved a remission rate of 18% (95% CI: 9-30%) compared to 4% in matched historical controls (P < 0.0001). Median overall survival was 5.3 months vs. 1.5 months in controls [1].

Advanced AML Monotherapy
Cross-study comparable
Remission rate 18% (95% CI 9–30%) vs. 4% historical controls (P
Reported single-agent response context in heavily pretreated AML; supports salvage research protocols.
Phase II, 61 patients; matched historical controls by six risk factors.
Relapsed/Refractory AML
Head-to-head
ORR (CR+CRi) 44% (16/36) vs. 21% control arm in later Phase III (not statistically significant in Phase III).
Early-phase response data warrant further investigation; supports combination therapy research context.
Phase II, 43 patients; control arm data from Roboz et al. 2014 Phase III trial.
AML Salvage Therapy Monotherapy

Monotherapy Activity in Relapsed/Refractory AML

In a Phase II study of 43 patients with relapsed/refractory AML, elacytarabine monotherapy demonstrated an overall response rate (CR + CRi) of 44% (16/36 evaluable patients), with a manageable adverse event profile [1].

Relapsed/Refractory AML
Head-to-head
ORR (CR+CRi) 44% (16/36) vs. 21% control arm in later Phase III (not statistically significant in Phase III).
Early-phase response data warrant further investigation; supports combination therapy research context.
Phase II, 43 patients; control arm data from Roboz et al. 2014 Phase III trial.
Relapsed/Refractory AML Response Rate Monotherapy

Elacytarabine Research and Procurement Applications


hENT1-Independent Cytotoxicity in AML Models

Procure elacytarabine for in vitro and in vivo studies of AML cell lines or primary patient samples characterized by low hENT1 expression or acquired cytarabine resistance. The evidence that elacytarabine's activity is not predicted by hENT1 levels [1] makes it a critical tool for validating transporter-independent nucleoside analog strategies and for screening combination partners in resistant disease settings.

Solid Tumor Xenograft Evaluation

Utilize elacytarabine in preclinical solid tumor xenograft studies, particularly in NSCLC, melanoma, and ovarian cancer models, where cytarabine shows no activity [2]. The compound's distinct antitumor profile in these settings provides a basis for exploring lipid-conjugated nucleoside analogs in non-hematologic malignancies, potentially expanding the compound's utility beyond traditional leukemia research.

PK/PD Modeling of Extended Half-Life

Employ elacytarabine in PK/PD studies to model the impact of a prolonged plasma half-life (~7.57 h) on intracellular triphosphate accumulation and DNA synthesis inhibition. The longer half-life relative to cytarabine [3] supports investigations into optimized dosing schedules and reduced infusion durations, offering a distinct advantage for protocol design in preclinical and early clinical research.

Combination Therapy in Relapsed/Refractory AML

Procure elacytarabine for combination studies with anthracyclines (e.g., idarubicin) or novel targeted agents in relapsed/refractory AML. The demonstrated ORR of 41% with elacytarabine-idarubicin in second induction [4] provides a quantitative benchmark for designing rational combination regimens aimed at improving outcomes in cytarabine-failure populations.

Application
Selection Property
Validation Focus
Transporter-independent AML cytotoxicity studies
hENT1-independent uptake; intracellular triphosphate accumulation
Response in low hENT1-expressing AML models; combination partner screening
Solid tumor xenograft evaluation
Activity in NSCLC, melanoma, ovarian cancer models
Model-specific tumor growth inhibition; comparison to cytarabine inactivity
PK/PD exposure-modeling studies
Extended plasma half-life (~7.5 h); resistance to deamination
Sustained intracellular triphosphate levels; dosing schedule optimization
Combination response research in resistant AML
Reported ORR with idarubicin (41%)
Rational combination design; endpoint response in cytarabine-failure models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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